molecular formula C9H8F4N2O2S B12385598 (1S)-2,2,5,7-tetrafluoro-1-(sulfamoylamino)-1,3-dihydroindene

(1S)-2,2,5,7-tetrafluoro-1-(sulfamoylamino)-1,3-dihydroindene

Cat. No.: B12385598
M. Wt: 284.23 g/mol
InChI Key: ZDUAYVUFBARRPR-QMMMGPOBSA-N
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Description

(1S)-2,2,5,7-tetrafluoro-1-(sulfamoylamino)-1,3-dihydroindene is a fluorinated sulfonamide derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2,2,5,7-tetrafluoro-1-(sulfamoylamino)-1,3-dihydroindene typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Fluorination: Introduction of fluorine atoms into the indene ring using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.

    Sulfamoylation: Introduction of the sulfamoylamino group through a reaction with sulfamoyl chloride in the presence of a base like triethylamine.

    Cyclization: Formation of the dihydroindene structure through intramolecular cyclization reactions, often catalyzed by Lewis acids such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

(1S)-2,2,5,7-tetrafluoro-1-(sulfamoylamino)-1,3-dihydroindene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S)-2,2,5,7-tetrafluoro-1-(sulfamoylamino)-1,3-dihydroindene has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.

    Materials Science: The compound’s fluorinated structure makes it useful in the development of materials with unique electronic and optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.

Mechanism of Action

The mechanism of action of (1S)-2,2,5,7-tetrafluoro-1-(sulfamoylamino)-1,3-dihydroindene involves its interaction with specific molecular targets. The sulfamoylamino group can form hydrogen bonds with biological macromolecules, while the fluorinated indene ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds like sulfanilamide share the sulfonamide functional group but lack the fluorinated indene structure.

    Fluorinated Indenes: Compounds like 2,2,5,7-tetrafluoroindene share the fluorinated indene core but lack the sulfamoylamino group.

Uniqueness

(1S)-2,2,5,7-tetrafluoro-1-(sulfamoylamino)-1,3-dihydroindene is unique due to the combination of its fluorinated indene core and the sulfamoylamino group. This dual functionality provides a unique set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H8F4N2O2S

Molecular Weight

284.23 g/mol

IUPAC Name

(1S)-2,2,5,7-tetrafluoro-1-(sulfamoylamino)-1,3-dihydroindene

InChI

InChI=1S/C9H8F4N2O2S/c10-5-1-4-3-9(12,13)8(15-18(14,16)17)7(4)6(11)2-5/h1-2,8,15H,3H2,(H2,14,16,17)/t8-/m0/s1

InChI Key

ZDUAYVUFBARRPR-QMMMGPOBSA-N

Isomeric SMILES

C1C2=C([C@@H](C1(F)F)NS(=O)(=O)N)C(=CC(=C2)F)F

Canonical SMILES

C1C2=C(C(C1(F)F)NS(=O)(=O)N)C(=CC(=C2)F)F

Origin of Product

United States

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